molecular formula C6H12FNO2 B13317355 2-Amino-6-fluorohexanoic acid

2-Amino-6-fluorohexanoic acid

Cat. No.: B13317355
M. Wt: 149.16 g/mol
InChI Key: YKOLKJMDEUXJDP-UHFFFAOYSA-N
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Description

2-Amino-6-fluorohexanoic acid is an organic compound with the molecular formula C6H12FNO2. It is a derivative of hexanoic acid, where an amino group is attached to the second carbon and a fluorine atom is attached to the sixth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 6-aminohexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of 2-Amino-6-fluorohexanoic acid may involve multi-step processes, including the protection of functional groups, selective fluorination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-fluorohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-6-chlorohexanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-6-bromohexanoic acid: Contains a bromine atom in place of fluorine.

    2-Amino-6-iodohexanoic acid: Features an iodine atom instead of fluorine.

Uniqueness: 2-Amino-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

2-amino-6-fluorohexanoic acid

InChI

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)

InChI Key

YKOLKJMDEUXJDP-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CC(C(=O)O)N

Origin of Product

United States

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